(Z)-ethyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
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Overview
Description
Synthesis Analysis
While there is no direct information on the synthesis of this specific compound, related compounds have been synthesized using various methods. For instance, benzoquinoline-based heterocycles have been synthesized using a building block synthon via the condensation of 3-chlorobenzo[f]quinoline-2-carbaldehyde with thiosemicarbazide . Another method involves the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a benzo[d][1,3]dioxin ring, which is a type of heterocyclic compound. The “6-bromo” indicates a bromine atom attached to the 6th carbon of the benzo[d][1,3]dioxin ring. The “methylene” group indicates a CH2 group, and the “3-oxo-2,3-dihydrobenzofuran-6-yl” suggests the presence of a benzofuran ring with a ketone functional group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the literature .Scientific Research Applications
Chemical Structure and Reaction Mechanisms
Research on similar compounds, such as those involving 3-oxo-2,3-dihydrobenzofuran and its reactions, highlights the chemical versatility and potential for synthesizing pyran derivatives, offering insights into the chemical behavior and synthesis pathways that might be relevant for the specified compound. The study by J. Mérour and F. Cossais (1991) demonstrates the chemical reactivity of 3-oxo-2,3-dihydrobenzofuran with alkyl 2-cyano-3-alkoxypropenoate, leading to the formation of compounds with mixed Z + E isomers, which could provide a basis for understanding the reactions and applications of the target compound (J. Mérour & F. Cossais, 1991).
Crystal Structure Analysis
In-depth crystal structure analysis, such as that conducted on Dabigatran etexilate tetrahydrate by Hong-qiang Liu et al., offers a precedent for understanding the structural properties of complex organic molecules. Their work details the dihedral angles and intramolecular hydrogen bonding, which are crucial for comprehending the molecular conformation and interactions of similar compounds (Hong-qiang Liu et al., 2012).
Novel Synthesis Methods
The innovative synthesis of 2,3-dihydrobenzo[1,4]dioxine and benzo[1,4]oxazine derivatives through tandem palladium-catalyzed oxidative aminocarbonylation-cyclization processes, as described by B. Gabriele et al., sheds light on new synthetic routes that could be applicable to the compound . Their research emphasizes the stereochemical outcomes and provides a template for designing synthetic strategies for complex organic molecules (B. Gabriele et al., 2006).
Material and Molecular Engineering
Further, the synthesis and structural characterization of novel olefinic-centered macroacyclic compounds involving tetrasubstituted 4-hydroxybenzoic acid fragments by M. Er et al. demonstrate the potential for creating new materials with specific physical properties. Such research underscores the importance of structural modification and experimental-computational analysis in material science, which could be relevant for engineering the properties of the specified compound (M. Er et al., 2015).
Future Directions
Properties
IUPAC Name |
ethyl 2-[[(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrO7/c1-3-27-22(25)12(2)29-16-4-5-17-18(9-16)30-19(20(17)24)8-13-6-15(23)7-14-10-26-11-28-21(13)14/h4-9,12H,3,10-11H2,1-2H3/b19-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWAHDYBHAFBHN-UWVJOHFNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Br)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Br)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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